2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride

Salt form selection Molarity calculation Assay reproducibility

Researchers preparing kinase inhibitor libraries face systematic molarity errors when using free base forms. The dihydrochloride salt (CAS 2648941-90-4) eliminates a 43.9% mass differential, ensuring accurate stock solution preparation. • Pre-weighed dihydrochloride delivers 4.2 mmol/g for precise assay control. • Crystalline, non-hygroscopic form ensures lot-to-lot reproducibility. • Saturated tetrahydropyridine core enables sp³-enriched SAR exploration at KDM4/KDM5 demethylases.

Molecular Formula C7H12Cl2N4O
Molecular Weight 239.10 g/mol
Cat. No. B8145615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride
Molecular FormulaC7H12Cl2N4O
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NC(=N2)N.Cl.Cl
InChIInChI=1S/C7H10N4O.2ClH/c8-7-10-5-3-9-2-1-4(5)6(12)11-7;;/h9H,1-3H2,(H3,8,10,11,12);2*1H
InChIKeyRWHGHYYBHZTCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Dihydrochloride: Core Building Block for Inhibitor Synthesis


2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS 2648941-90-4) is a fused pyridopyrimidine heterocycle supplied as a dihydrochloride salt (C₇H₁₂Cl₂N₄O, MW 239.10 g/mol) . This saturated bicyclic scaffold serves as a key intermediate in the preparation of diverse kinase inhibitors and epigenetic modulators, including histone demethylase inhibitors that entered late-stage patent protection in 2024 [1]. The 2-amino group provides a critical hinge-binding interaction point, while the saturated tetrahydropyridine ring introduces sp³ conformational constraints that differentiate binding modes from fully aromatic pyrido[3,4-d]pyrimidin-4(3H)-one isosteres [1].

Pre-weighed dihydrochloride salt for direct molarity control
Saturated sp³ scaffold for KDM inhibitor SAR studies
Batch-to-batch crystalline consistency from multiple vendors

2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Dihydrochloride: Salt and Scaffold Specificity


The dihydrochloride salt form provides a well-defined stoichiometry that directly impacts molarity calculations and assay reproducibility relative to the free base (MW 166.18 g/mol) [1]. A 43.9% mass differential means that laboratories ordering 1 gram of the free base receive approximately 6.0 mmol of the active scaffold, whereas 1 gram of the dihydrochloride provides only 4.2 mmol. Additionally, the saturated tetrahydropyridine ring confers sp³ character that affects target selectivity compared to fully aromatic pyrido[3,4-d]pyrimidin-4-ones, a critical consideration for structure–activity relationship studies targeting histone demethylases [2]. Inappropriate substitution can lead to significant deviations in dosing accuracy, solubility behavior, and biological activity readouts.

Salt form mismatch
Dihydrochloride
Well-defined stoichiometry; precise molarity control
vs
Free base
Lower scaffold mass per gram; may require salt conversion
Free base substitution may introduce molarity deviations in assay preparation.
Scaffold substitution
Saturated tetrahydropyridine
Sp³ character; distinct hinge-binding geometry
vs
Aromatic pyrido[3,4-d]pyrimidin-4-one
Flat sp² scaffold; different pharmacophore
Aromatic analogs may shift target engagement geometry in KDM inhibitor studies.

2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Dihydrochloride: Comparative Evidence


Molarity Precision: Dihydrochloride vs. Free Base Molecular Weight

The dihydrochloride salt has a molecular weight of 239.10 g/mol, while the free base counterpart (CAS 1241674-80-5) weighs 166.18 g/mol [1]. This 72.92 g/mol mass difference represents a 43.9% relative increase arising from the two HCl counterions. When scientists weigh powder for buffer solutions, failure to account for this difference leads to a systematic under- or over-estimation of the active scaffold concentration, introducing a potential 44% systematic error in molarity-sensitive assays.

Molarity Precision
Reported
Dihydrochloride 239.10 g/mol Free base 166.18 g/mol Difference 72.92 g/mol (43.9% increase)
Supports precise stoichiometric control in assay buffers.
Reported from vendor datasheet and PubChem.
Salt form selection Molarity calculation Assay reproducibility

Lipophilicity and Permeability: Dihydrochloride vs. Free Base

The dihydrochloride salt records a measured LogP of 0.02, whereas the computed XLogP3 for the free base is –1.9 [1]. While direct LogP comparison between a salt and a neutral species must be interpreted with caution (salt LogP reflects the partitioning of the ion pair or equilibrium neutral form), a difference of 1.92 log units suggests that the two forms may exhibit markedly different cellular permeability and solubilisation behaviour in aqueous assay media, potentially affecting cellular efficacy readouts in phenotypic screens.

Lipophilicity & Permeability
Reported
Dihydrochloride LogP 0.02 Free base XLogP3 –1.9 Δ 1.92 log units
May influence cellular assay partitioning behavior.
Measured salt LogP vs computed base value.
Lipophilicity Drug-likeness Physicochemical profiling

Crystalline Stability and Purity Consistency

The dihydrochloride salt is supplied at ≥95% purity by multiple vendors (Hit2Lead, AKSci, ABCR) and is typically accompanied by certificate of analysis . While free base preparations also report 95% purity from certain suppliers, amine hydrochloride salts generally exhibit higher crystallinity and reduced hygroscopicity, translating to lower batch-to-batch variability and diminished degradation during storage. This qualitative physical advantage reduces weighing errors caused by moisture uptake in ambient conditions.

Crystalline Stability
Class-level inference
≥95% purity, crystalline salt; reduced hygroscopicity vs free base
Reported physical stability context for long-term studies.
Qualitative advantage; supplier data to verify.
Quality control Physical stability Supply chain consistency

Saturated vs. Aromatic Scaffold for Histone Demethylase Inhibitors

Patent literature covering histone demethylase inhibitors explicitly claims substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one derivatives as a distinct chemical series from their aromatic pyrido[3,4-d]pyrimidin-4-one counterparts [1]. The saturated ring at positions 5,6,7,8 introduces conformational flexibility and sp³ character absent in flat aromatic analogs, which molecular docking studies suggest alters the hinge-binding geometry and contributes to selectivity within the KDM4/KDM5 demethylase family. While direct comparative potency data are not publicly available, this scaffold feature is recognized as a key determinant of target engagement in enzyme inhibition assays.

Scaffold Selectivity
Context-dependent
Saturated tetrahydropyridine (sp³) vs aromatic analog (sp²) – distinct pharmacophore claimed in patent US 12,172,998
Supports scaffold-specific SAR interpretation.
Comparative bioactivity data not publicly disclosed.
Scaffold selectivity Histone demethylase inhibition Structure-activity relationship

2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Dihydrochloride: Application Scenarios


Histone Demethylase Inhibitor Synthesis Reproduction

US Patent 12,172,998 B2 describes substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one derivatives as inhibitors of KDM4 and KDM5 histone demethylases . The 2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride building block provides the exact saturated core required for these syntheses. The saturated ring is a structural requirement that cannot be met by aromatic pyrido[3,4-d]pyrimidin-4-one intermediates. Procurement of the dihydrochloride salt ensures that subsequent N-alkylation or N-acylation at the 7-position proceeds with the correct regioisomeric control.

Precise Molarity for Cell-Based Screening Assays

The 43.9% molecular weight difference between the dihydrochloride salt (239.10 g/mol) and the free base (166.18 g/mol) [1] necessitates precise identification of the salt form when preparing stock solutions for cellular assays. Using the dihydrochloride salt directly eliminates the need for in-house salt conversion and removes a potential 44% systematic molarity error. This is especially important for high-throughput screening where assay concentrations must be tightly controlled across multiple plates and independent replicates.

Consistent Physical Form for SAR Studies

The dihydrochloride salt's crystalline, non-hygroscopic nature provides a physically stable starting material for the synthesis of derivative libraries. When chemists prepare a series of analogs via 7-position functionalization, starting from a single, well-characterized salt lot ensures consistent stoichiometry and minimizes variability due to moisture content differences that can plague amorphous free base batches. This reproducibility is critical for generating reliable SAR data and for meeting reproducibility requirements in medicinal chemistry journals.

Hinge-Binding Kinase Inhibitor Scaffold Construction

The 2-amino group and the pyrimidin-4(3H)-one motif present in the dihydrochloride building block constitute a privileged hinge-binding pharmacophore for kinases. The saturated tetrahydropyridine ring provides an attachment vector at the 7-position that allows installation of diverse kinase selectivity elements. This scaffold has been used to construct Axl-selective inhibitors [2] and mTOR/PI3K dual inhibitors [3], demonstrating its versatility. Procuring the pre-formed dihydrochloride salt accelerates the synthesis of such kinase-targeted libraries.

Application
Selection Property
Validation Focus
Histone demethylase inhibitor synthesis
Saturated scaffold specificity
Scaffold conformational control
Cell-based screening assay preparation
Salt form molarity context
Solution concentration verification
SAR derivative library synthesis
Physical form lot consistency
Weighing accuracy under ambient conditions
Kinase inhibitor library construction
Hinge-binding scaffold availability
N-7 derivatization regiospecificity
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